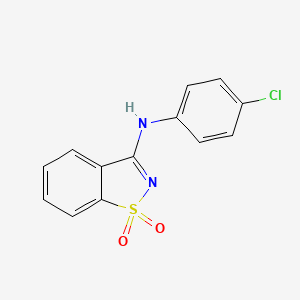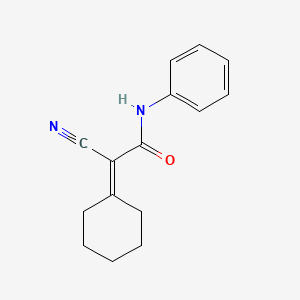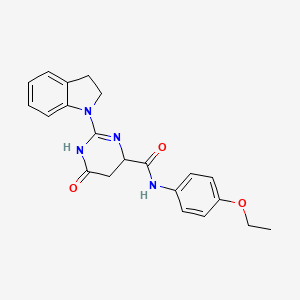![molecular formula C14H14N2O5S B5508892 2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)
2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidinone compounds involves the reaction of methyl phenylacetate or diethyl malonate with phenyl isothiocyanate, leading to derivatives like 2,3-dihydro-6-mercapto-1,3,5-triphenyl-2-thioxo-4(3H)-pyrimidinone through specific conditions in DMF solution. Further acylation with acyl chlorides yields 6-acylthio derivatives, showcasing a variety of biological activities in vitro and in vivo (Ranise et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives, such as (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl- 3,4-dihydro- 2(1H)-pyrimidinone, has been elucidated through X-ray crystallographic analysis, revealing polymorphism and the impact of different packing in the crystal lattice on stability and melting points. These studies provide insights into the conformational preferences and interactions within the crystal structure (Miyamae et al., 1991).
Chemical Reactions and Properties
Pyrolysis studies on similar pyrimidinone compounds, like bk-2C-B, highlight the stability of these compounds when exposed to heat and their potential degradation into various products under specific conditions, indicating their robustness and reaction pathways under thermal stress (Texter et al., 2018).
Physical Properties Analysis
Polymorphism in pyrimidinone derivatives significantly influences their physical properties, such as melting points and heats of fusion, which are critical for understanding their thermal behavior and stability. The detailed analysis of polymorphs A and B of a related compound showcases the differences in these physical properties and their implications for material science and pharmaceutical applications (Miyamae et al., 1991).
Chemical Properties Analysis
The chemical properties of pyrimidinone and related compounds, including their reactivity, stability, and interaction with various chemical reagents, have been extensively studied. These compounds exhibit a range of biological activities, from anti-inflammatory to antiviral properties, demonstrating their versatility and potential as pharmaceutical agents (Novikov et al., 2004; Ranise et al., 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
- Novel derivatives of pyrimidin-4(3H)-one, including structures similar to the query compound, have been synthesized for their potential anti-HIV-1 activity. These compounds exhibit virus-inhibiting properties against type 1 human immunodeficiency virus in vitro, highlighting their potential in antiviral research (Novikov et al., 2004).
- Another study focused on the synthesis and characterization of key intermediates of Etoricoxib, demonstrating the role of such compounds in the development of pharmaceuticals (Pan Hai-ya, 2012).
Antimicrobial and Antitumor Activities
- Research on dihydropyrimidinone derivatives has shown that they possess significant antimicrobial, antitumor, and 5α-reductase inhibitor activities, indicating their potential in treating various diseases and conditions (Edrees et al., 2010).
Materials Science Applications
- Pyridine-bridged aromatic dianhydrides, similar in structural complexity to the query compound, have been synthesized and used to create a series of new polyimides, showcasing applications in materials science, particularly for electronic and optical materials (Xiaolong Wang et al., 2006).
Eigenschaften
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-20-10-4-3-8(5-11(10)21-2)9(17)7-22-14-15-12(18)6-13(19)16-14/h3-6H,7H2,1-2H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUFBGWFADSCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5508820.png)


![2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5508839.png)

![N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5508860.png)
![4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)
![(3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5508877.png)
![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)


![3-methyl-1H-pyrazole-4,5-dione 4-[(2-chloro-3-pyridinyl)hydrazone]](/img/structure/B5508898.png)
